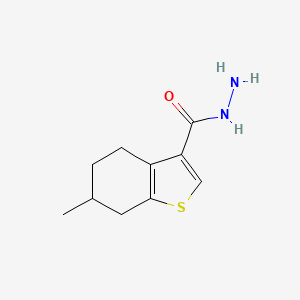

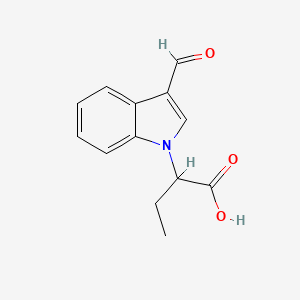

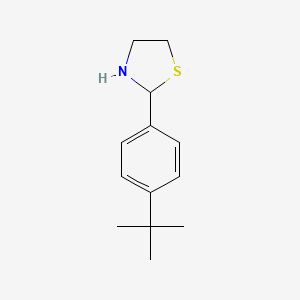

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

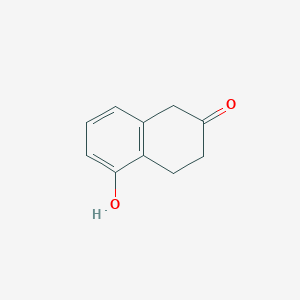

The compound "6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide" is a derivative of benzothiophene, which is a heterocyclic compound. The structure of related compounds has been studied, revealing that such molecules can have a thiophene ring substituted with various functional groups, leading to a diverse range of chemical and physical properties .

Synthesis Analysis

Synthesis of related benzothiophene derivatives has been reported using different methods. For instance, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was synthesized chemoselectively from its formyl precursor using Et3SiH/I2 as a reducing agent . This suggests that the synthesis of the compound might involve similar selective reduction techniques or functional group transformations.

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is characterized by the presence of a thiophene ring, which can be substituted at various positions. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shows a thiophene ring with a 2-amino group and a 3-methyl ester group, with the carbonyl group in a cis orientation to the C2=C3 double bond . This indicates that the molecular structure of the compound would likely exhibit similar features, with the presence of a carbohydrazide group at the 3-position.

Chemical Reactions Analysis

The chemical reactivity of benzothiophene derivatives can be inferred from the reactions they undergo. For example, the synthesis and reactions of a thieno-extended benzazocinone derivative involved various transformations, including Beckmann rearrangement, reduction, and alkylation . These reactions demonstrate the versatility of benzothiophene derivatives in undergoing chemical transformations, which could be applicable to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be diverse. The crystal structure of related compounds is often stabilized by intra- and intermolecular hydrogen bonds, as observed in the case of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate . Additionally, the characterization of these compounds typically involves techniques such as IR, NMR, and LCMS, which provide detailed information about their structure and purity . These techniques would likely be used to analyze the physical and chemical properties of "6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide" as well.

科学的研究の応用

Synthesis and Characterization

- 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a compound that can be synthesized using various chemical reactions. For example, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid has been chemoselectively synthesized from 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, highlighting the compound's synthesis versatility and the potential to create derivatives (Jayaraman, Sridharan, & Nagappan, 2010).

Potential in Cancer Research

- Some derivatives of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide have shown significant antitumor effects, demonstrating their potential in cancer research. For instance, specific carboxamides synthesized from similar compounds have been investigated for their antitumor activity, indicating a promising avenue for innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Antimicrobial and Anti-inflammatory Potential

- Derivatives of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide have also been investigated for their antimicrobial and anti-inflammatory properties. This includes studies on Schiff bases derived from similar compounds, which have shown promising biological activity (Narayana, Ashalatha, Raj, & Kumari, 2006).

Pharmacological Properties

- The pharmacological properties of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide and its derivatives are a key area of research. The creation and investigation of azomethine derivatives of similar compounds for their cytostatic, antitubercular, and anti-inflammatory activities highlight this potential (Chiriapkin, Kodonidi, & Larsky, 2021).

Application in Organic Synthesis

- This compound serves as a significant building block in organic synthesis. Its derivatives have been utilized in various synthesis pathways to create biologically active compounds, thereby demonstrating its versatility in chemical reactions (Shetty, Lamani, & Khazi, 2009).

Safety And Hazards

特性

IUPAC Name |

6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-6-2-3-7-8(10(13)12-11)5-14-9(7)4-6/h5-6H,2-4,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSFGXQXVKIDJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC=C2C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392828 |

Source

|

| Record name | 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |

CAS RN |

438211-60-0 |

Source

|

| Record name | 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)